N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide
Description
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-23-12-11-16(21-18(22)13-7-3-2-4-8-13)17-19-14-9-5-6-10-15(14)20-17/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREAIVKRFXPKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide typically involves multi-step organic reactions. One common route includes the formation of the benzodiazole ring followed by the introduction of the methylsulfanyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The benzodiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group may contribute to the compound’s reactivity and binding affinity. The benzamide moiety can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole and Triazole Derivatives
Key analogs include compounds with substituted thiadiazole or triazole rings, which share the benzamide and methylsulfanyl motifs but differ in heterocyclic cores:
Key Observations :
- Replacement of the benzodiazolyl group with a thiadiazole ring enhances antiviral potency, likely due to improved interaction with viral protease or polymerase .
- Thiourea-triazole hybrids exhibit moderate antitubercular activity but suffer from selectivity issues, limiting therapeutic utility .
Benzimidazole-Based Analogs
Compounds with benzimidazole cores exhibit distinct pharmacological profiles:
Key Observations :
Biological Activity
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 327.404 g/mol. Its structure features a benzamide moiety linked to a 1H-benzodiazole and a methylsulfanyl group, which are believed to contribute to its biological properties.
Research indicates that compounds containing the benzodiazole moiety often exhibit significant biological activities, including:
- Antitumor Activity : Several studies have demonstrated that benzodiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, suggesting that they may interfere with cellular pathways involved in tumor growth .
- Antimicrobial Properties : The compound has also been tested for its antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Antitumor Activity
A study focusing on related benzodiazole compounds found that several exhibited potent antitumor activity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM in different assay formats .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| A | A549 | 6.26 | 2D |
| B | HCC827 | 20.46 | 3D |
| C | NCI-H358 | 16.00 | 3D |
Antimicrobial Activity
The antimicrobial efficacy was evaluated using the broth microdilution method against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives of this compound exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 128 μg/mL .
Case Studies
Case Study 1 : A recent investigation into the structure-activity relationships (SAR) of benzodiazole derivatives highlighted the importance of the methylsulfanyl group in enhancing biological activity. Modifications to this group resulted in varying degrees of potency against cancer cell lines.
Case Study 2 : Another study evaluated the in vivo effects of a related compound in a mouse model of lung cancer. The treatment led to a significant reduction in tumor size compared to control groups, further supporting the antitumor potential of benzodiazole-based therapies .
Q & A
Q. Advanced Research Focus
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
- Thermal stability : Use DSC/TGA to identify decomposition points (>200°C suggested by ).
- Light sensitivity : Store under UV/visible light and track photodegradation products .
What strategies mitigate toxicity risks in preclinical studies?
Q. Advanced Research Focus
- In vitro toxicity screening : Use HepG2 cells for hepatotoxicity and hERG assays for cardiac risk.
- In vivo models : Administer graded doses (1–100 mg/kg) in rodents and monitor organ histopathology ().
- Metabolite profiling : Identify toxic metabolites (e.g., reactive sulfoxide intermediates) using UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
